2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
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Description
2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has been the subject of much scientific research in recent years. This compound is known for its potential applications in various fields, including medicinal chemistry and drug discovery. In
Scientific Research Applications
Synthesis and Molecular Activity
Research on structurally related compounds involves the synthesis and evaluation of their molecular activities. For instance, substituted benzamides have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing their role in inhibiting kinase activity and potential in cancer treatment through their action on tumor growth and angiogenesis (Borzilleri et al., 2006). These compounds have demonstrated favorable pharmacokinetic properties across multiple species and robust efficacy in human tumor models, highlighting their scientific research applications in developing new therapeutic agents.
Antibacterial and Antimicrobial Applications
Compounds with benzothiazole moieties have been studied for their antibacterial and antimicrobial activities. For example, new derivatives have been synthesized and evaluated for their action against various bacterial and fungal strains, demonstrating significant antimicrobial potential (Naganagowda & Petsom, 2011). Such studies contribute to the understanding of how structural variations within the benzothiazole and benzamide classes can influence antimicrobial efficacy, paving the way for the development of novel antimicrobial agents.
properties
IUPAC Name |
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-17-9-10-18(29-2)20-19(17)25-22(30-20)26(13-14-6-5-11-24-12-14)21(27)15-7-3-4-8-16(15)23/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXILJVHBXVDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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